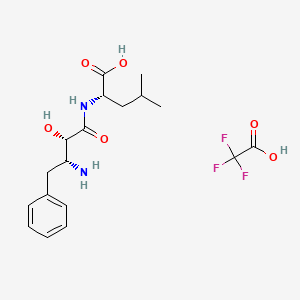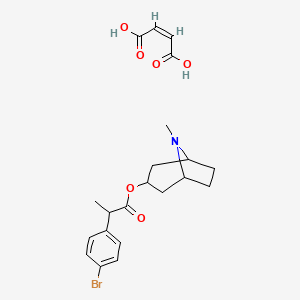![molecular formula C22H30Zr 10* B1139551 Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) CAS No. 110173-61-0](/img/structure/B1139551.png)
Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It features a zirconium center coordinated to two indenyl ligands, which are further bridged by an ethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand precursor under inert atmosphere conditions. The reaction is usually carried out in an organic solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the indenyl ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, THF, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while reduction could produce zirconium hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.
Biology and Medicine
While direct applications in biology and medicine are less common, the compound’s derivatives are being explored for potential use in drug delivery systems and as imaging agents due to their ability to interact with biological molecules.
Industry
In industry, Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is used in the production of advanced materials, including high-performance polymers and coatings. Its catalytic properties are harnessed in various industrial processes to improve efficiency and selectivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center with substrates, facilitating various chemical transformations. The indenyl ligands provide a stable environment for the zirconium center, allowing it to interact with and activate substrates through coordination and electron transfer processes. The ethylene bridge further stabilizes the structure, enhancing its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium tetrachloride: A simpler zirconium compound used in similar catalytic applications.
Titanium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI): A titanium analog with similar structural properties but different reactivity.
Uniqueness
Zirconium,[(7aS,7’aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand environment and the presence of the ethylene bridge, which provides enhanced stability and reactivity compared to other zirconium compounds. This makes it particularly valuable in applications requiring high selectivity and efficiency.
Eigenschaften
InChI |
InChI=1S/C20H24.2CH3.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q;2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWNCWDFOXNKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.[Zr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












